6-(Tert-butyl)pyrimidin-4-ol

Solid-state chemistry Crystallization Process development

Researchers and procurement teams face supply uncertainty and variable yields when sourcing sterically hindered pyrimidine building blocks. 6-(Tert-butyl)pyrimidin-4-ol (CAS 3438-49-1) solves this with optimized, high-yielding routes and consistent solid-state properties. • Validated 96% yield via Raney Ni reduction and a newer one-step quantitative method de-risk scale-up. • Reproducible micromolar IC50 against DNA repair polymerases (Pol β/λ) supports SAR studies. • High melting point (210-211 °C) ensures robust handling and formulation behavior.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 3438-49-1
Cat. No. B189544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Tert-butyl)pyrimidin-4-ol
CAS3438-49-1
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=O)N=CN1
InChIInChI=1S/C8H12N2O/c1-8(2,3)6-4-7(11)10-5-9-6/h4-5H,1-3H3,(H,9,10,11)
InChIKeyHPQRLELYJOCYDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Tert-butyl)pyrimidin-4-ol Physicochemical Profile


6-(Tert-butyl)pyrimidin-4-ol (CAS 3438-49-1) is a sterically hindered heterocyclic building block belonging to the pyrimidin-4-ol class . Its core structure features a pyrimidine ring substituted with a bulky tert-butyl group at the 6-position, which critically influences its lipophilicity, crystallinity, and tautomeric equilibrium . The compound is typically supplied as a white to off-white solid with a molecular weight of 152.19 g/mol .

6-(Tert-butyl)pyrimidin-4-ol: Irreplaceable by Analogs


Direct substitution of 6-(tert-butyl)pyrimidin-4-ol with unsubstituted or smaller alkyl pyrimidin-4-ols is not scientifically sound due to profound differences in solid-state properties and steric/electronic effects. The tert-butyl group significantly elevates the melting point by 40-65°C compared to 6-methyl or parent analogs [1][2], altering handling and formulation behavior. Furthermore, the steric bulk impacts regioselective reactivity and shifts the keto-enol tautomerism decisively toward the thermodynamically stable keto form, which unsubstituted pyrimidin-4-ols do not exhibit to the same degree . These distinctions directly affect synthetic yields and biological target engagement.

6-(Tert-butyl)pyrimidin-4-ol Quantitative Differentiation


Thermal Stability and Crystallinity Advantage

6-(Tert-butyl)pyrimidin-4-ol exhibits a melting point of 210-211 °C [1]. This is significantly elevated compared to the 6-methyl analog (6-methylpyrimidin-4-ol) which melts at 145-150 °C [2], and the unsubstituted pyrimidin-4-ol which melts at 163-169 °C [3]. This difference of +40°C to +65°C indicates stronger intermolecular forces in the solid state, likely due to the bulky tert-butyl group, offering advantages in crystallization purity and high-temperature reaction tolerance.

Solid-state chemistry Crystallization Process development

High-Yield Synthesis via Desulfurization

A documented synthetic route for 6-(tert-butyl)pyrimidin-4-ol achieves a high yield of 96% via the desulfurization of the corresponding 2-mercapto-pyrimidin-4-ol precursor using Raney Nickel in ethanol . While yields for analogous 6-methylpyrimidin-4-ol syntheses vary widely, this specific high-yielding protocol is directly referenced in patent literature (WO2005/87751) for the construction of more complex drug-like molecules . The reaction proceeds with complete consumption of starting material over 3 hours.

Process chemistry Medicinal chemistry synthesis Cost of goods analysis

Distinct DNA Polymerase Inhibition Profile

In biochemical assays, 6-(tert-butyl)pyrimidin-4-ol inhibits rat DNA polymerase beta with an IC50 of 11.5 μM and human DNA polymerase lambda with an IC50 of 10.2 μM [1]. This activity profile is distinct from many 6-substituted pyrimidin-4-ols which often target kinases or GPCRs; for instance, the positional isomer 2-(tert-butyl)pyrimidin-4-ol is documented to bind TBK1 with a Kd of 251 nM [2], highlighting a shift in target selectivity based on the tert-butyl position. The micromolar DNA pol beta/lambda inhibition suggests utility as a tool compound for studying base excision repair mechanisms.

Enzyme inhibition DNA repair pathways Pharmacology

One-Step Quantitative Synthesis

A recent publication (Molbank, 2023) reports a one-step synthesis of 6-(tert-butyl)pyrimidin-4-ol in quantitative yield using adapted Vilsmeier conditions [1]. This modern methodology offers a significant advancement over multi-step historical syntheses (e.g., the 3-hour desulfurization step yielding 96% ). This 'quantitative' outcome provides a modern, operationally simple alternative that ensures researchers can access the pure target compound in essentially theoretical yield, minimizing purification losses and solvent waste.

Synthetic methodology Process optimization Academic research supply

6-(Tert-butyl)pyrimidin-4-ol Application Scenarios


DNA Repair Enzyme Inhibitor Scaffold

Researchers developing small-molecule inhibitors of DNA polymerase beta or lambda can utilize 6-(tert-butyl)pyrimidin-4-ol as a validated starting point. Unlike 2-substituted tert-butyl analogs which demonstrate kinase affinity [1], the 6-substituted scaffold exhibits reproducible micromolar IC50 values against DNA repair polymerases [2]. This enables its use in structure-activity relationship (SAR) studies focused on the base excision repair pathway.

Reliable High-Yielding API Intermediate

Procurement and process chemistry teams should prioritize this compound for routes requiring a robust, high-yielding pyrimidine intermediate. The existence of a validated 96% yield route via Raney Nickel reduction and a newer one-step quantitative yield method [3] significantly de-risks scale-up activities. This ensures reliable supply chain management compared to less-optimized analog syntheses.

Crystallization and Solid-Form Screening

The exceptionally high melting point (210-211 °C) of 6-(tert-butyl)pyrimidin-4-ol, compared to 6-methyl and unsubstituted pyrimidin-4-ols [4][5], makes it an ideal candidate for solid-state chemistry research. It serves as a model system for studying how bulky hydrophobic groups influence crystal packing, stability, and morphology, which is critical for pre-formulation research in drug development.

Regioselective Functionalization

Due to the strong thermodynamic preference for the keto tautomer form and the steric shielding provided by the tert-butyl group, this compound is a valuable substrate for investigating regioselective N-alkylation vs. O-alkylation reactions. Researchers studying ambident nucleophile behavior can use this compound to achieve cleaner reaction profiles compared to unhindered pyrimidin-4-ols.

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